3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one
CAS No.: 93037-07-1
Cat. No.: VC17253919
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93037-07-1 |
|---|---|
| Molecular Formula | C15H12O4 |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3 |
| Standard InChI Key | UOCFWZGFOOXRQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O |
Introduction
Chemical Structure and Nomenclature
Core Structure and Substituents
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one belongs to the benzofuran-1(3H)-one family, featuring a lactone ring fused to a benzene moiety. The compound is distinguished by:
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A methyl group at the C3 position.
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A 4-hydroxyphenoxy substituent at C3, introducing aromaticity and hydrogen-bonding capability .
The IUPAC name follows systematic numbering, with the benzofuranone core prioritized over substituents. Alternative nomenclature may reference it as a 3-methyl-3-(4-hydroxyphenoxy)phthalide derivative .
Molecular Formula and Weight
The molecular formula is C₁₆H₁₄O₄, derived from:
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Benzofuranone core (C₈H₆O₂).
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Methyl group (CH₃).
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4-Hydroxyphenoxy group (C₆H₅O₂).
Computed molecular weight is 298.3 g/mol, aligning with analogs such as 3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one (334.3 g/mol) .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is documented, analogous benzofuranones are typically prepared via:
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Friedel-Crafts Acylation: Cyclization of substituted phenoxyacetic acids using Lewis acids (e.g., AlCl₃) .
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Oxidative Coupling: Catalyzed by transition metals (Cu, Fe) to form the lactone ring .
Key intermediates likely include:
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4-Hydroxyphenoxyacetic acid.
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3-Methylphthalide precursors.
Spectroscopic Characterization
Predicted spectral features based on structural analogs :
| Technique | Key Signals |
|---|---|
| IR | 1740 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H) |
| ¹H NMR | δ 6.8–7.2 (aromatic H), δ 1.5 (CH₃) |
| ¹³C NMR | δ 170 (C=O), δ 115–160 (aromatic C) |
Physicochemical Properties
Computed Properties
Using PubChem’s computational tools , the following properties are extrapolated:
| Property | Value |
|---|---|
| XLogP3 | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 66.8 Ų |
The compound’s moderate lipophilicity (XLogP3 = 2.8) suggests balanced solubility in polar and nonpolar solvents.
Stability and Reactivity
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Thermal Stability: Benzofuranones degrade above 200°C, with lactone ring opening observed under acidic conditions .
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Photoreactivity: The hydroxyphenoxy group may participate in redox reactions, analogous to phenolic antioxidants .
| Property | 3-(4-Hydroxyphenoxy)-3-methyl Derivative | Crystal Violet Lactone |
|---|---|---|
| Activation Temp. | 120–140°C | 80–100°C |
| Color Intensity | Moderate (λmax ≈ 600 nm) | High (λmax ≈ 590 nm) |
Pharmaceutical Intermediate
Benzofuranones are precursors to bioactive molecules. For example:
Research Findings and Challenges
Knowledge Gaps
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Synthetic Optimization: Current routes yield <50% purity due to side reactions.
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Toxicology: No in vivo data exist for this specific compound.
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